molecular formula C18H28ClNO4S B12188151 4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine

4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine

Cat. No.: B12188151
M. Wt: 389.9 g/mol
InChI Key: AEEBBLMMEQYHIX-UHFFFAOYSA-N
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Description

4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine is a complex organic compound with a unique structure that includes a morpholine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the core morpholine structure. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the morpholine ring using a sulfonyl chloride derivative.

    Chlorination and Methylation:

    Attachment of the Pentyloxy Group: This step involves the etherification of the aromatic ring with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the sulfonyl group.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can interact with biological molecules, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]morpholine
  • 5-Chloro-2-methyl-4-isothiazolin-3-one
  • 4-Methyl-2-(pentyloxy)benzenesulfonyl chloride

Uniqueness

4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H28ClNO4S

Molecular Weight

389.9 g/mol

IUPAC Name

4-(5-chloro-4-methyl-2-pentoxyphenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C18H28ClNO4S/c1-5-6-7-8-23-17-9-13(2)16(19)10-18(17)25(21,22)20-11-14(3)24-15(4)12-20/h9-10,14-15H,5-8,11-12H2,1-4H3

InChI Key

AEEBBLMMEQYHIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CC(OC(C2)C)C

Origin of Product

United States

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